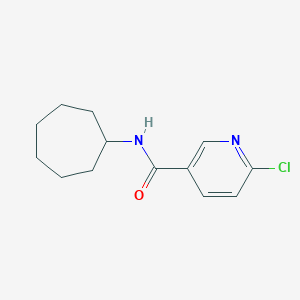
2-chloro-4-fluoro-N-(pyridin-3-ylmethyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-chloro-4-fluoro-N-(pyridin-3-ylmethyl)benzamide is a chemical compound that has been extensively studied in scientific research. It is commonly referred to as CFMPB and is known for its potential applications in the field of medicinal chemistry.
Mécanisme D'action
The mechanism of action of CFMPB is not fully understood. However, it has been proposed that CFMPB may exert its antitumor activity by inhibiting the activity of topoisomerase IIα, an enzyme that is involved in DNA replication and cell division. CFMPB has also been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators.
Biochemical and Physiological Effects:
CFMPB has been shown to induce apoptosis, or programmed cell death, in cancer cells. It has also been shown to inhibit the production of inflammatory mediators and reduce pain in animal models. CFMPB has been found to have low toxicity and does not cause significant adverse effects in animal studies.
Avantages Et Limitations Des Expériences En Laboratoire
CFMPB has several advantages for lab experiments. It is a stable compound that can be easily synthesized in large quantities. It has also been shown to have low toxicity and does not cause significant adverse effects in animal studies. However, CFMPB has some limitations for lab experiments. It is not water-soluble and requires the use of organic solvents for in vitro studies. It also has limited bioavailability and may require the use of specialized delivery systems for in vivo studies.
Orientations Futures
There are several future directions for research on CFMPB. One area of research could focus on the development of novel delivery systems to improve its bioavailability and efficacy. Another area of research could focus on the identification of molecular targets and pathways that are involved in its antitumor and anti-inflammatory activities. Additionally, further studies are needed to evaluate the safety and efficacy of CFMPB in clinical trials.
Méthodes De Synthèse
The synthesis of CFMPB involves a multi-step process that begins with the reaction of 2-chloro-4-fluoroaniline and pyridine-3-carboxaldehyde to form a Schiff base. The Schiff base is then reduced using sodium borohydride to produce the corresponding amine. Finally, the amine is coupled with 4-chlorobenzoyl chloride to obtain CFMPB.
Applications De Recherche Scientifique
CFMPB has been studied for its potential applications in the field of medicinal chemistry. It has been found to exhibit potent antitumor, anti-inflammatory, and analgesic activities. CFMPB has also been shown to inhibit the growth of cancer cells in vitro and in vivo.
Propriétés
Formule moléculaire |
C13H10ClFN2O |
|---|---|
Poids moléculaire |
264.68 g/mol |
Nom IUPAC |
2-chloro-4-fluoro-N-(pyridin-3-ylmethyl)benzamide |
InChI |
InChI=1S/C13H10ClFN2O/c14-12-6-10(15)3-4-11(12)13(18)17-8-9-2-1-5-16-7-9/h1-7H,8H2,(H,17,18) |
Clé InChI |
HIBLMCCOWBZRPT-UHFFFAOYSA-N |
SMILES |
C1=CC(=CN=C1)CNC(=O)C2=C(C=C(C=C2)F)Cl |
SMILES canonique |
C1=CC(=CN=C1)CNC(=O)C2=C(C=C(C=C2)F)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![3-bromo-N-[4-(trifluoromethoxy)phenyl]benzenesulfonamide](/img/structure/B262936.png)

![N-[2-(2-thienyl)ethyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B262948.png)









